Methyl 4-[6-(diethylcarbamoyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate
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Overview
Description
METHYL 4-[6-(DIETHYLCARBAMOYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOATE is a complex organic compound belonging to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities, including antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant properties . The unique structure of this compound, which includes a tetrazolo[1,5-a]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 4-[6-(DIETHYLCARBAMOYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOATE typically involves a multi-step process. One common method includes the condensation of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate . The reaction is often catalyzed by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide under solvent-free conditions, resulting in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher efficiency and yield.
Chemical Reactions Analysis
METHYL 4-[6-(DIETHYLCARBAMOYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor, antibacterial, antifungal, antimalarial, and anticonvulsant agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the development of light-emitting devices and molecular wires due to its photoluminescence properties .
Mechanism of Action
The mechanism of action of METHYL 4-[6-(DIETHYLCARBAMOYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The tetrazolo[1,5-a]pyrimidine core is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately resulting in its pharmacological effects .
Comparison with Similar Compounds
METHYL 4-[6-(DIETHYLCARBAMOYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOATE can be compared to other tetrazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and overall molecular architecture. The unique diethylcarbamoyl and methyl groups in METHYL 4-[6-(DIETHYLCARBAMOYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOATE contribute to its distinct pharmacological profile and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H22N6O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[6-(diethylcarbamoyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoate |
InChI |
InChI=1S/C18H22N6O3/c1-5-23(6-2)16(25)14-11(3)19-18-20-21-22-24(18)15(14)12-7-9-13(10-8-12)17(26)27-4/h7-10,15H,5-6H2,1-4H3,(H,19,20,22) |
InChI Key |
XJETXBBCXSUDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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